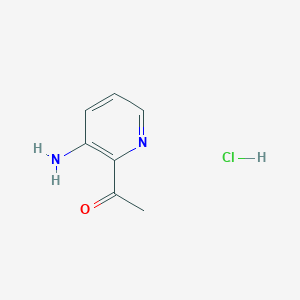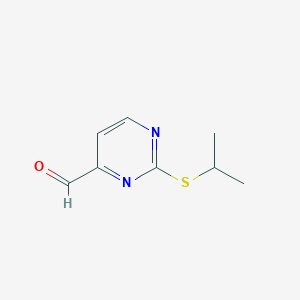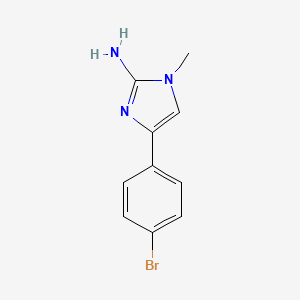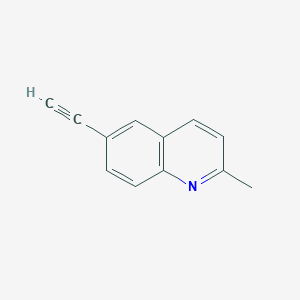
6-Etinil-2-metilquinolina
Descripción general
Descripción
6-Ethynyl-2-methylquinoline is a heteroaromatic organic compound with the molecular formula C12H9N . Its average mass is 167.207 Da .
Synthesis Analysis
The synthesis of quinoline derivatives like 6-Ethynyl-2-methylquinoline often involves multiple steps. These steps may include nitration, conversion from the nitro group to an amine, and bromination . A specific synthesis method for 6-ethynyl-2-methylquinoline involves the preparation from 2-methyl-6-[2-(trimethylsilyl)ethynyl]quinoline .Molecular Structure Analysis
The molecular structure of 6-Ethynyl-2-methylquinoline has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) .Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. These reactions can be performed at low temperature allowing good functional group tolerance with full conversion within minutes . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .Physical And Chemical Properties Analysis
6-Ethynyl-2-methylquinoline has a molecular weight of 167.21 g/mol. More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.Aplicaciones Científicas De Investigación
Química Medicinal: Aplicaciones Antimicrobianas y Anticancerígenas
6-Etinil-2-metilquinolina ha mostrado promesa en química medicinal debido a su similitud estructural con la quinolina, la cual es conocida por su amplio espectro de actividades biológicas. Los derivados de quinolina se usan extensivamente en el tratamiento de diversas infecciones y se ha encontrado que poseen propiedades antimicrobianas y anticancerígenas . Los grupos etinil y metil en el andamiaje de la quinolina pueden ser modificados para mejorar estas propiedades, potencialmente llevando al desarrollo de nuevos agentes terapéuticos.
Química Industrial: Síntesis de Moléculas Complejas
En química industrial, this compound sirve como un intermedio versátil para la síntesis de moléculas complejas. Su estructura permite diversas reacciones químicas, incluyendo catálisis y polimerización, las cuales son esenciales en la producción de tintes, resinas y otros materiales industriales .
Química Orgánica Sintética: Bloques de Construcción para el Descubrimiento de Medicamentos
Este compuesto es un bloque de construcción valioso en química orgánica sintética, particularmente en la construcción de candidatos a fármacos. Su reactividad permite la formación de diversas estructuras químicas, convirtiéndolo en un andamiaje clave en la síntesis de moléculas para el descubrimiento de medicamentos .
Ciencia Ambiental: Química Verde
La síntesis y aplicación de this compound se alinean con los principios de la química verde. Los investigadores buscan desarrollar protocolos ambientalmente benignos para su síntesis, reduciendo el impacto ambiental y mejorando la sostenibilidad .
Ciencia de Materiales: Desarrollo de Nuevos Materiales
En ciencia de materiales, this compound puede contribuir al desarrollo de nuevos materiales con propiedades únicas. Su incorporación en polímeros y otros materiales podría llevar a avances en electrónica, recubrimientos y nanotecnología .
Descubrimiento de Fármacos: Farmacóforo en Agentes Terapéuticos
Como un farmacóforo, this compound es integral en el descubrimiento de nuevos fármacos. Su estructura se encuentra comúnmente en fármacos aprobados por la FDA y productos naturales, y continúa siendo explorada por su potencial terapéutico .
Safety and Hazards
Mecanismo De Acción
The synthesis of quinoline derivatives often involves transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . One such reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Análisis Bioquímico
Biochemical Properties
It is known that quinoline, a related compound, plays a significant role in various biochemical reactions .
Cellular Effects
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Molecular Mechanism
Quinoline derivatives are known to undergo various reactions, including electrophilic and nucleophilic substitution reactions
Dosage Effects in Animal Models
The effects of different dosages of 6-Ethynyl-2-methylquinoline in animal models have not been studied yet .
Metabolic Pathways
Quinoline and its derivatives are known to undergo various metabolic transformations, including hydroxylation at position 2 .
Subcellular Localization
The localization of proteins and other biomolecules can significantly impact their activity and function .
Propiedades
IUPAC Name |
6-ethynyl-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBMXVASWPYMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-ethynyl-2-methylquinoline contribute to the solubility and thermal stability of the synthesized polyacetylene?
A1: 6-Ethynyl-2-methylquinoline plays a crucial role in enhancing both the solubility and thermal stability of the resulting polyacetylene. Its copolymerization with phenylacetylene introduces the bulky quinoline rings into the polymer backbone []. These rings hinder close packing of the polymer chains, thereby disrupting the strong intermolecular interactions that typically render polyacetylenes insoluble. Furthermore, the quinoline rings provide a steric shielding effect to the conjugated backbone, protecting it from thermal degradation. This effect, combined with the strong interactions between squaraine groups formed during the polymerization, contributes to the impressive thermal stability of the final polymer [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)
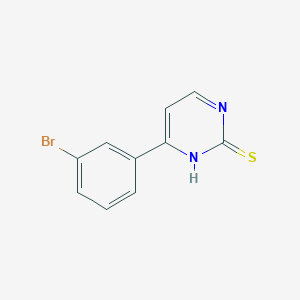
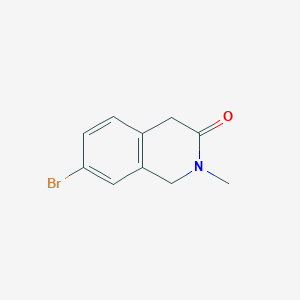


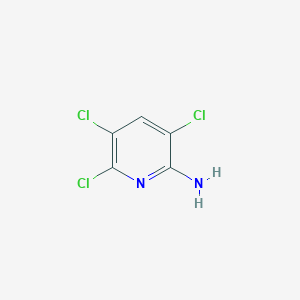

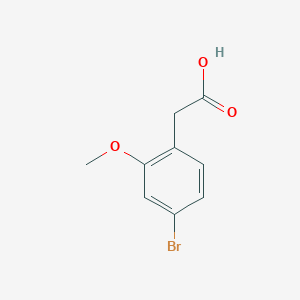
![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)
